4-Tiomorfolinacarbotioamida

Descripción general

Descripción

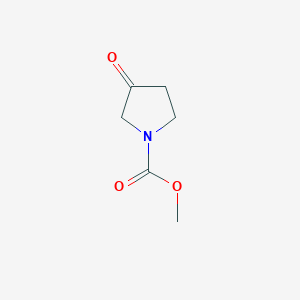

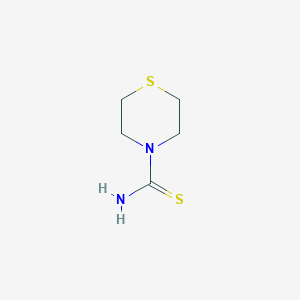

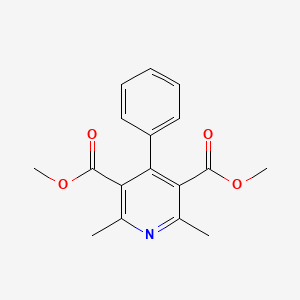

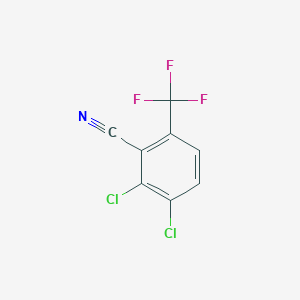

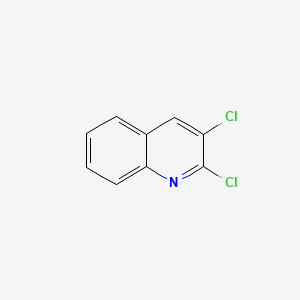

Thiomorpholine-4-carbothioamide (TMC) is a cyclic sulfide compound with a thiol group and an amide group attached to the sulfur atom. It has a molecular formula of C5H10N2S2 .

Synthesis Analysis

TMC was first synthesized in 1974 by Cordell and colleagues as part of a series of thiomorpholine derivatives. A recent study reported the synthesis of thiomorpholine via a telescoped photochemical thiol–ene/cyclization sequence in continuous flow . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials .Molecular Structure Analysis

The molecular structure of TMC includes a six-membered thiomorpholine ring with an amide group attached to one of the sulfur atoms . The InChI string for TMC isInChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) . Chemical Reactions Analysis

The synthesis of TMC involves a photochemical thiol–ene reaction followed by base-mediated cyclization . The reaction could be conducted under highly concentrated conditions using a low amount of 9-fluorenone as the photocatalyst .Physical And Chemical Properties Analysis

TMC has a molecular weight of 162.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of TMC are both 162.02854067 g/mol . The topological polar surface area of TMC is 86.6 Ų .Aplicaciones Científicas De Investigación

Potencial Antimicrobiano y Antioxidante

Se ha descubierto que los derivados de la 4-tiomorfolinacarbotioamida presentan una actividad antibacteriana y antifúngica significativa . Estos derivados biocompatibles fueron altamente activos contra las cepas bacterianas y fúngicas probadas . Además, algunos de los N-acil-morfolina-4-carbotioamidas analizados exhibieron un excelente potencial antioxidante .

Inhibición del ARN

La simulación de acoplamiento proporcionó información adicional sobre las posibilidades de su potencial inhibitorio contra el ARN . Los compuestos 5a y 5j se identificaron como los candidatos principales y selectivos para la inhibición del ARN .

Diseño de Agentes Antibacterianos

Con base en estudios in silico, se ha sugerido que los compuestos 5a y 5j pueden servir como modelo estructural para el diseño de agentes antibacterianos con un mejor potencial inhibitorio .

Síntesis de Polímeros

La this compound se puede utilizar en la síntesis de polímeros . El monómero óxido de etiltiomorfolina metacrilato (THOXMA) se puede polimerizar a través del proceso RAFT para obtener polímeros bien definidos .

Materiales Sensibles a Estímulos

Se desarrollaron nuevos polímeros que contienen óxido de tiomorfolina con LCST adaptada a diferentes pH para diseñar materiales sensibles a estímulos para aplicaciones biológicas .

Biocompatibilidad

Ensayos adicionales de citotoxicidad confirmaron una alta biocompatibilidad de PTHOXMA y los ensayos de hemólisis y agregación demostraron que los polímeros derivados del óxido de tiomorfolina no causaron agregación o lisis de los glóbulos rojos .

Safety and Hazards

TMC is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

TMC has attracted attention due to its versatile properties, including its anti-cancer potential. The thiomorpholine moiety is an important structural motif that is incorporated into a variety of active pharmaceutical ingredients because of its interesting pharmacological profile, including antimalarial, antibiotic, antioxidant, or hypolipidemic activity . Therefore, future research may focus on exploring the potential applications of TMC in medicinal chemistry.

Mecanismo De Acción

Target of Action

Thiomorpholine-4-carbothioamide is a derivative of thiomorpholine . It has been found to have significant activity against bacterial and fungal strains . .

Mode of Action

It is known that thiomorpholine derivatives can interact with bivalent metal ions . This interaction could potentially influence the biological activity of Thiomorpholine-4-carbothioamide.

Biochemical Pathways

Thiomorpholine and its derivatives are known to be metabolized by cytochrome P450 enzymes . These enzymes catalyze the S-oxidation of thiomorpholine, which is one of the key steps in its metabolic pathway . .

Result of Action

It has been found to exhibit significant antibacterial and antifungal activity . This suggests that Thiomorpholine-4-carbothioamide may exert its effects by inhibiting the growth of these microorganisms.

Análisis Bioquímico

Biochemical Properties

Thiomorpholine-4-carbothioamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, thiomorpholine-4-carbothioamide derivatives have demonstrated antimicrobial and antioxidant properties, suggesting interactions with microbial enzymes and oxidative stress-related proteins . Additionally, docking simulations have indicated that thiomorpholine-4-carbothioamide can bind to RNA, potentially inhibiting its function .

Cellular Effects

Thiomorpholine-4-carbothioamide affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiomorpholine-4-carbothioamide derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential to modulate cell proliferation and apoptosis . These effects are likely mediated through interactions with key signaling molecules and transcription factors involved in cell cycle regulation and apoptosis pathways.

Molecular Mechanism

The molecular mechanism of action of thiomorpholine-4-carbothioamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiomorpholine-4-carbothioamide has been shown to inhibit RNA function by binding to its active sites, thereby preventing its proper functioning . Additionally, the compound’s antioxidant properties suggest that it can scavenge reactive oxygen species, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiomorpholine-4-carbothioamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that thiomorpholine-4-carbothioamide derivatives maintain their antimicrobial and antioxidant activities over extended periods, indicating good stability

Dosage Effects in Animal Models

The effects of thiomorpholine-4-carbothioamide vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as antimicrobial and antioxidant activities . At higher doses, there may be potential toxic or adverse effects, which need to be carefully evaluated in preclinical studies. Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of thiomorpholine-4-carbothioamide.

Metabolic Pathways

Thiomorpholine-4-carbothioamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, thiomorpholine-4-carbothioamide dehydrogenase specifically catalyzes the reduction of imine bonds in brain substrates, indicating its role in brain metabolism . This enzyme’s activity is regulated by thyroid hormones, which act as strong reversible inhibitors .

Transport and Distribution

The transport and distribution of thiomorpholine-4-carbothioamide within cells and tissues involve specific transporters and binding proteins. Studies have shown that thiomorpholine-4-carbothioamide can be transported via thiol-mediated pathways, facilitating its accumulation in target tissues . This transport mechanism is crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Thiomorpholine-4-carbothioamide’s subcellular localization is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, thiomorpholine-4-carbothioamide derivatives have been shown to localize within the cytoplasm and mitochondria, where they exert their antioxidant and antimicrobial effects .

Propiedades

IUPAC Name |

thiomorpholine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJOIDMZFJQNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501096 | |

| Record name | Thiomorpholine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72662-56-7 | |

| Record name | Thiomorpholine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)

![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)